Cas no 1417341-58-2 (6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1h-benzimidazole)
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1h-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 6-BROMO-4-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE
- 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1h-benzimidazole
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- MDL: MFCD22628767
- Inchi: 1S/C9H3BrF6N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)
- InChI Key: PGXCQZTWGBXGMY-UHFFFAOYSA-N
- SMILES: C1(C(F)(F)F)NC2=C(OC(F)(F)F)C=C(Br)C=C2N=1
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1h-benzimidazole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1h-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC49316-250mg |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
1417341-58-2 | 97% | 250mg |
£10.00 | 2024-05-24 | |
| Apollo Scientific | PC49316-1g |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
1417341-58-2 | 97% | 1g |
£25.00 | 2024-05-24 | |
| TRC | B813660-10mg |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
1417341-58-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B813660-50mg |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
1417341-58-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B813660-100mg |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
1417341-58-2 | 100mg |
$ 230.00 | 2022-06-06 | ||
| abcr | AB359265-250 mg |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole; . |
1417341-58-2 | 250 mg |
€253.60 | 2023-07-19 | ||
| abcr | AB359265-1 g |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole; . |
1417341-58-2 | 1 g |
€609.60 | 2023-07-19 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00802788-1g |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
1417341-58-2 | 97% | 1g |
¥3427.0 | 2023-04-02 | |
| abcr | AB359265-250mg |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole; . |
1417341-58-2 | 250mg |
€57.80 | 2024-04-19 | ||
| abcr | AB359265-1g |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole; . |
1417341-58-2 | 1g |
€84.50 | 2024-04-19 |
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1h-benzimidazole Suppliers
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1h-benzimidazole Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1h-benzimidazole
Comprehensive Overview of 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 1417341-58-2)
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 1417341-58-2) is a highly specialized benzimidazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure, combining bromine and trifluoromethoxy substituents, which enhance its reactivity and potential applications. Researchers are particularly interested in its role as a building block for designing novel small-molecule inhibitors and bioactive compounds.
The growing demand for fluorinated compounds in drug discovery has positioned 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole as a key intermediate. Its trifluoromethyl group is known to improve metabolic stability and membrane permeability, making it valuable for medicinal chemistry projects. Recent studies highlight its potential in targeting kinase enzymes and GPCRs, aligning with trends in precision medicine and personalized therapeutics.
In agrochemical applications, this compound's heterocyclic framework offers versatility in developing crop protection agents. The bromo-substitution site allows further functionalization, enabling the synthesis of derivatives with tailored properties. As sustainability becomes a global priority, researchers explore its utility in green chemistry workflows, minimizing environmental impact while maintaining efficacy.
Analytical characterization of CAS No. 1417341-58-2 typically involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm its purity and structural integrity, critical for reproducibility in high-throughput screening. The compound's stability under various pH conditions also makes it suitable for formulation studies in drug delivery systems.
Emerging discussions in AI-driven drug discovery often reference 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole as a case study for fragment-based design. Computational models predict its binding affinities to protein targets, accelerating lead optimization. This synergy between wet-lab synthesis and in silico tools exemplifies modern chemical biology approaches.
Safety and handling protocols for this compound adhere to standard laboratory best practices. While not classified as hazardous under current regulations, proper PPE and ventilation are recommended during manipulation. Its material safety data sheet (MSDS) provides detailed guidance on storage conditions (typically -20°C under inert atmosphere) to prevent degradation.
The commercial availability of 1417341-58-2 through specialty chemical suppliers has expanded its accessibility for academic and industrial researchers. Pricing trends reflect its niche status, with bulk quantities increasingly demanded for structure-activity relationship (SAR) studies. Patent landscapes reveal growing IP activity around related derivatives, signaling competitive R&D investment in this chemical space.
Future directions for 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole research may explore its photophysical properties for imaging probes or catalysis applications. The compound's electron-withdrawing groups show promise in organic electronics as well, bridging pharmaceutical and materials science domains.
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